5-Aza-7-deazaguanine

描述

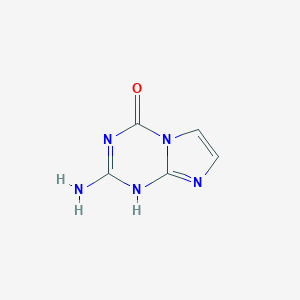

5-Aza-7-deazaguanine, also known as this compound, is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 151.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

5-Aza-7-deazaguanine, also known as 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one or 662ZVV7ADX, is a 5-Aza-7-deazapurine base that is an isomer of guanine . This compound has a unique mechanism of action, which we will explore in detail below.

Target of Action

The primary target of this compound is the hachimoji DNA , where it serves as a nucleobase . It pairs with 6-Amino-5-nitropyridin-2-one within this DNA structure .

Mode of Action

This compound interacts with its targets through hydrogen bonding . This interaction results in changes to the nucleobase recognition pattern, making it valuable for the construction of homo purine DNA and silver-mediated base pairs .

Biochemical Pathways

The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria . The DpdA inserts preQ0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB. DpdC then converts preQ0-modified DNA to ADG-modified DNA .

Pharmacokinetics

The iodinated nucleoside shows an anti conformation at the glycosylic bond and an N conformation (O40-endo) for the ribose moiety, with an antiperiplanar orientation of the 50-hydroxy group .

Result of Action

The result of this compound’s action is the creation of a unique DNA structure. The compound’s ability to form hydrogen bonds with 6-Amino-5-nitropyridin-2-one allows it to serve as a nucleobase in hachimoji DNA . This results in changes to the nucleobase recognition pattern, which can be used to construct homo purine DNA and silver-mediated base pairs .

生化分析

Biochemical Properties

5-Aza-7-deazaguanine is a substrate for wild-type E. coli purine nucleoside phosphorylase and its Ser90Ala mutant in the synthesis of base-modified nucleosides . This suggests that this compound interacts with these enzymes, potentially influencing their activity and the overall biochemical reactions they are involved in.

Cellular Effects

It is known that this compound is used as a nucleobase in hachimoji DNA , suggesting that it may influence cellular processes related to DNA replication, transcription, and translation.

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. It is known to be a substrate for E. coli purine nucleoside phosphorylase in the synthesis of base-modified nucleosides . This suggests that it may interact with this enzyme at the molecular level, potentially influencing its activity and the overall biochemical reactions it is involved in.

Temporal Effects in Laboratory Settings

It is known that this compound is used as a nucleobase in hachimoji DNA , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented and require further research. It is known that this compound is a substrate for E. coli purine nucleoside phosphorylase in the synthesis of base-modified nucleosides , suggesting that it may be involved in the metabolic pathways related to these enzymes.

Subcellular Localization

Given its role as a nucleobase in hachimoji DNA , it is likely to be found in the nucleus where DNA replication and transcription occur.

生物活性

5-Aza-7-deazaguanine (5-Aza-7DG) is a modified nucleobase that has garnered significant interest due to its unique biological activities and potential applications in molecular biology and medicine. This article provides a comprehensive overview of the biological activity of 5-Aza-7DG, including its mechanisms of action, synthesis, and implications in various studies.

Chemical Structure and Synthesis

This compound is an analog of guanine, where the nitrogen atom at position 5 is replaced with a carbon atom, and the nitrogen at position 7 is substituted with a carbon atom as well. This modification alters the hydrogen bonding properties and steric characteristics of the nucleobase, allowing it to participate in unique base pairing interactions.

The synthesis of 5-Aza-7DG can be achieved through various chemical methods. One common approach involves the modification of guanine derivatives using specific reagents to facilitate the substitution at positions 5 and 7. A detailed synthetic route can be found in literature sources focusing on nucleobase chemistry .

The biological activity of 5-Aza-7DG is primarily attributed to its ability to mimic natural nucleobases while exhibiting distinct properties. Key mechanisms include:

- Inhibition of Nucleic Acid Synthesis : Due to its structural similarity to guanine, 5-Aza-7DG can be incorporated into DNA and RNA, potentially disrupting normal nucleic acid synthesis and function. This incorporation can lead to mutations or altered gene expression profiles .

- Base Pairing Properties : 5-Aza-7DG exhibits unique base pairing capabilities, allowing it to form stable pairs with cytosine and thymine under certain conditions. This property has been explored for constructing novel DNA structures and understanding base recognition mechanisms .

- Antiviral Activity : Some studies have indicated that 5-Aza-7DG may possess antiviral properties by interfering with viral replication processes. Its incorporation into viral genomes can hinder the function of viral polymerases, thereby reducing viral load .

Case Studies

Several studies have investigated the biological implications of 5-Aza-7DG:

- Study on Viral DNA Protection : Research has shown that modified nucleobases like 5-Aza-7DG can protect viral DNA from host restriction enzymes, enhancing the survival of viruses in hostile environments. This was demonstrated in experiments involving bacteriophages that utilize such modifications for evading host defenses .

- Methylation Studies : The compound has also been studied in the context of methylation patterns in genomic DNA. In particular, its effects on methylation dynamics have been linked to various diseases, including cancers where abnormal methylation patterns are prevalent .

Research Findings

Recent research highlights several important findings regarding the biological activity of 5-Aza-7DG:

科学研究应用

Expansion of the Genetic Alphabet

5-Aza-7-deazaguanine has been proposed as one of the four unnatural bases in the Hachimoji DNA system. This system aims to expand the genetic alphabet beyond the traditional four bases (adenine, thymine, cytosine, and guanine) to include additional bases that can form stable pairs. Research indicates that 5N7CG can form stable base pairs with isoguanine and guanine, facilitating the construction of all-purine DNA structures. These structures exhibit unique helical properties and stability profiles compared to traditional DNA .

Molecular Recognition and Base Pairing

The modification of nucleobases like 5Aza-7-deazaguanine alters their recognition patterns within nucleic acids. Unlike guanosine, 5Aza-7-deazaguanine cannot form Hoogsteen base pairs; instead, it acts as a proton-acceptor site due to changes in its hydrogen bonding capabilities. This property has been exploited to create hybrid DNAs that incorporate both Watson-Crick and purine-purine base pairs, enhancing molecular recognition in nucleic acid interactions .

Fluorescent Probes and Imaging Applications

Functionalization of this compound derivatives with fluorescent groups has opened avenues for their use in diagnostic applications. These modified nucleosides can be utilized as probes for imaging techniques, allowing researchers to visualize nucleic acid interactions in real-time. The incorporation of fluorescent tags enhances the sensitivity and specificity of these probes, making them valuable tools in molecular biology and genetic research .

Chemical Biology and Therapeutics

The ability of this compound to inhibit RNA replication has been explored for potential therapeutic applications. Studies have shown that its derivatives can effectively disrupt viral RNA replication processes, making them candidates for antiviral drug development . Furthermore, the unique structural characteristics of 5N7CG allow for the design of novel therapeutic agents that target specific RNA sequences.

Material Science Applications

In material science, this compound has potential applications in the development of new biomaterials and nanostructures. Its ability to form stable base pairs can be harnessed to create functional materials with tailored properties for use in biosensors, drug delivery systems, and nanotechnology . The incorporation of dendritic side chains into oligonucleotides containing 5N7CG has shown promise in enhancing their stability and functionality.

Summary Table: Applications of this compound

化学反应分析

Glycosylation Reactions

5-Aza-7-deazaguanine nucleosides are synthesized via glycosylation of the heterocyclic base with ribose or 2′-deoxyribose derivatives. Two primary methods are employed:

- Vorbrüggen Method : Uses N-silylated bases with Lewis acid catalysts (e.g., TMSOTf) for β-d-ribofuranoside coupling. Yields range from 40–70% depending on sugar protection .

- Sodium Hydride-Mediated Condensation : Achieves α-d and β-d anomer mixtures (3:2 ratio), requiring chromatographic separation .

Halogenation and Cross-Coupling

7-Iodo-5-aza-7-deazaguanosine (1 ) serves as a versatile intermediate for further functionalization:

- Sonogashira Cross-Coupling : Introduces alkynyl side chains (e.g., tripropargylamine) using Pd(PPh₃)₄ and CuI, yielding ethynylated derivatives (e.g., 14 ) with 65–69% efficiency .

- Suzuki-Miyaura Coupling : Reacts 1 with benzofuran-2-boronic acid to form fluorescent conjugates (e.g., 3 ) under reflux conditions (CH₃CN/H₂O) .

Table 1: Functionalization Reactions of 7-Iodo-5-aza-7-deazaguanosine

Base-Pairing Interactions

This compound forms non-canonical purine-purine base pairs due to its inverted N3—H donor/acceptor profile :

- Isoguanine Pairing : Forms antiparallel duplexes (ΔpK = 6.2) with enhanced stability compared to Watson-Crick G–C pairs (ΔpK = 4.8) .

- Guanine Pairing : Creates parallel-stranded DNA (motif IV) via N1–H⋯O6 hydrogen bonds .

Table 2: Thermodynamic Stability of Purine-Purine Base Pairs

| Base Pair | ΔpK | Strand Orientation | Tₘ (°C) | Reference |

|---|---|---|---|---|

| This compound–Isoguanine | 6.2 | Antiparallel | 52.1 | |

| This compound–Guanine | 5.7 | Parallel | 48.3 |

Enzymatic Modifications

The bacterial dpd system incorporates 7-deazaguanine derivatives into DNA via transglycosylation:

- DpdA Transglycosylase : Replaces guanine with 7-cyano-7-deazaguanine (preQ₀) in ATP-dependent reactions .

- DpdC Oxidase : Converts preQ₀ to 7-amido-7-deazaguanine (ADG) post-insertion .

Key Observations :

- ATP hydrolysis by DpdB is critical for preQ₀ insertion .

- Modifications occur at specific guanines in Salmonella DNA, with a stoichiometry of ~1:10³ nucleotides .

Photochemical Dynamics

Ultrafast spectroscopy reveals solvent-dependent relaxation pathways:

- S₁ State Lifetime : 10–30× longer than guanine (1.5 ps in water vs. 45 ps in propanol) .

- Fluorescence Quantum Yield : Increases from 0.002 (water) to 0.018 (propanol) due to reduced non-radiative decay .

Mechanism :

属性

IUPAC Name |

2-amino-3H-imidazo[1,2-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-8-4-7-1-2-10(4)5(11)9-3/h1-2H,(H3,6,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTJOICDZAFYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)NC(=NC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541537 | |

| Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67410-64-4 | |

| Record name | 2-Aminoimidazo[1,2-a]-1,3,5-triazin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67410-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aza-7-deazaguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067410644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoimidazo[1,2-a][1,3,5]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AZA-7-DEAZAGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662ZVV7ADX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike canonical Watson-Crick base pairing, 5-aza-7-deazaguanine exhibits a unique ability to form stable "purine-purine" base pairs. This unusual pairing primarily occurs with either guanine or isoguanine. [, , ] The impact on DNA structure is significant, often leading to the formation of parallel-stranded DNA, a departure from the typical antiparallel orientation. [, , ] This shift in DNA architecture can influence stability and potentially affect interactions with DNA-binding proteins.

A: The molecular formula of this compound is C5H5N7O, and its molecular weight is 175.15 g/mol. While spectroscopic data is spread across various publications, a 2019 study by Krul et al. [] provides a detailed spectroscopic analysis, including UV-Vis absorption and fluorescence emission spectra, offering insights into its photophysical properties.

A: The specific arrangement of hydrogen bond donors and acceptors in this compound differentiates it from natural purines. This unique arrangement allows it to form stable hydrogen bonds with other purine bases like guanine and isoguanine. Research suggests that the position of functional groups on the this compound molecule, especially at position 7, significantly influences the stability of these non-canonical base pairs. [] For instance, bulky substituents at position 7 can hinder base pair formation. []

A: The impact of this compound on DNA stability depends on various factors, including the sequence context, the presence of metal ions, and the anomeric configuration of the incorporated nucleoside. Studies indicate that while single incorporations might slightly decrease duplex stability, consecutive this compound-isoguanine base pairs can lead to substantial stepwise stabilization. [] Interestingly, silver ions can further stabilize duplexes containing this compound-cytosine base pairs. [] This highlights the potential of this modified base for designing metal-mediated DNA structures.

A: Indeed, the unique properties of this compound have sparked interest in diverse fields. Research indicates its potential as a substrate for the enzymatic synthesis of modified nucleosides. For example, it has been used in the chemoenzymatic synthesis of clofarabine, a nucleoside analogue with anticancer activity. [] Additionally, the ability to introduce functional groups, like ethynyl or octadiynyl chains, at specific positions on the this compound molecule makes it attractive for developing bioconjugation strategies and constructing functional nanomaterials. [, ]

A: Despite its potential, several challenges need to be addressed. One challenge is the synthesis and purification of this compound nucleosides, which can be complex, requiring multiple steps and specialized techniques to achieve high purity. [, ] Another challenge relates to the stability of this compound. While relatively stable under physiological conditions, its photostability appears to be lower compared to natural guanine. [] This aspect needs further investigation, particularly for applications involving exposure to UV light. Addressing these challenges will be crucial for fully realizing the potential of this intriguing molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。